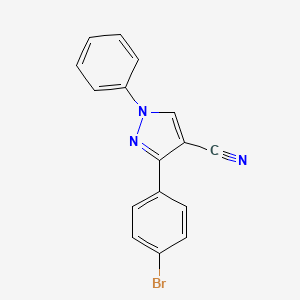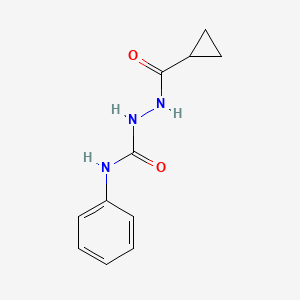![molecular formula C17H17FN2O2 B5720305 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5720305.png)
3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide (abbreviated as FMPPB) is a chemical compound that has been extensively studied for its potential use in the field of medicine. FMPPB is a benzamide derivative and has a molecular formula of C18H19FN2O2. It is a white crystalline powder that is soluble in DMSO (dimethyl sulfoxide) and has a melting point of 206-208°C.
Mecanismo De Acción
The exact mechanism of action of 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide is not fully understood. However, studies have shown that 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide acts as a selective antagonist of the dopamine D3 receptor. This receptor is involved in the regulation of pain and addiction. By blocking this receptor, 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide can alleviate pain and reduce the risk of addiction.
Biochemical and Physiological Effects:
3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide can inhibit the release of dopamine in the brain. This can lead to a reduction in the reward response and can help to reduce the risk of addiction. 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide has also been shown to reduce inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide is its potency. It has been shown to be a highly effective analgesic and anticancer agent in animal models. However, one of the limitations of 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide is its low solubility in water. This can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide. One area of research is the development of new analogs of 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide that have improved solubility and potency. Another area of research is the investigation of the potential use of 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide in the treatment of addiction. Studies have shown that 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide can reduce the reward response, which may make it a promising candidate for the treatment of addiction. Additionally, further studies are needed to investigate the safety and efficacy of 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide in human clinical trials.
Métodos De Síntesis
The synthesis of 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide involves the reaction of 3-fluoroaniline with 4-morpholinecarboxylic acid to form 3-fluoro-N-(4-morpholinyl)aniline. This compound is then reacted with 2-bromoacetophenone to form 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide.
Aplicaciones Científicas De Investigación
3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide has been studied for its potential use in treating various medical conditions. One of the most promising applications of 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide is in the treatment of pain. Studies have shown that 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide acts as a potent analgesic and can be used to alleviate pain in animal models. 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide has also been studied for its potential use in the treatment of cancer. Studies have shown that 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide has anticancer properties and can inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
3-fluoro-N-(2-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c18-14-5-3-4-13(12-14)17(21)19-15-6-1-2-7-16(15)20-8-10-22-11-9-20/h1-7,12H,8-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIZEZGWUUEMNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[2-(morpholin-4-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5720223.png)
![5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5720235.png)
![(3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5720242.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5720265.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5720277.png)


![N'-[(2,5-dichlorobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5720291.png)



![2-[2-bromo-4-(2-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)-6-ethoxyphenoxy]acetamide](/img/structure/B5720327.png)
![4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B5720329.png)